2,4-Bis(docosyloxy)benzaldehyde
Description
Contextualizing 2,4-Bis(docosyloxy)benzaldehyde within Advanced Organic Synthesis
This compound is a complex aromatic aldehyde distinguished by the presence of two long docosyloxy chains attached to the benzaldehyde (B42025) core. Its molecular structure, featuring both a reactive aldehyde group and long aliphatic chains, positions it as a valuable intermediate in advanced organic synthesis. The aldehyde functional group is a versatile platform for a multitude of chemical transformations, including oxidation, reduction, and the formation of carbon-nitrogen double bonds through condensation reactions with amines to form Schiff bases.
The synthesis of this compound itself is a prime example of strategic organic synthesis, likely employing methods such as the Williamson ether synthesis. This reaction is a cornerstone in the formation of ethers and involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of this compound, this would typically involve the dialkylation of 2,4-dihydroxybenzaldehyde (B120756) with a suitable docosyl halide. The presence of two long hydrocarbon chains introduces significant lipophilicity to the molecule, influencing its solubility, reactivity, and potential for self-assembly.
Scope and Significance of Long-Chain Alkyloxybenzaldehyde Derivatives in Contemporary Chemical Research
Long-chain alkyloxybenzaldehyde derivatives, as a class of molecules, are of considerable interest in modern chemical research, primarily due to their propensity to form liquid crystalline phases. researchgate.netmdpi.com Liquid crystals represent a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. tcichemicals.com The anisotropic nature of these molecules, stemming from a rigid aromatic core and flexible long alkyl chains, allows for the formation of ordered yet fluidic structures known as mesophases. researchgate.nettcichemicals.com
The length of the alkyl chain plays a crucial role in determining the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. mdpi.com This tunability makes long-chain alkyloxybenzaldehyde derivatives attractive for applications in materials science, including the development of displays, sensors, and other advanced functional materials. tcichemicals.comnih.gov Furthermore, the aldehyde group provides a reactive handle for incorporating these molecules into larger, more complex architectures such as polymers and supramolecular assemblies. orientjchem.org Benzaldehyde derivatives are also recognized as important precursors in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. orientjchem.orgnih.gov
Overview of Research Trajectories for this compound
While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research avenues. A primary focus would be the investigation of its liquid crystalline properties. The very long docosyloxy chains would be expected to induce smectic phases, where the molecules are organized into layers. The study of these phases and their transition temperatures would be a key area of research.
Another significant research trajectory involves its use as a precursor in materials science. The aldehyde functionality allows for its covalent attachment to surfaces or incorporation into polymeric backbones. The long alkyl chains could then drive self-assembly processes, leading to the formation of ordered nanostructures, thin films, or membranes. These materials could have applications in areas such as nanotechnology and surface modification.
Furthermore, this compound can serve as a starting material for the synthesis of novel Schiff bases. nih.gov These compounds, formed by the reaction of the aldehyde with primary amines, are known to exhibit a wide range of biological activities and are also investigated for their unique photophysical and electrochemical properties. Research in this direction could lead to the development of new functional dyes, molecular switches, or biologically active compounds. The compound is also a precursor for downstream products such as (2,4-bis(docosyloxy)phenyl)methane amine. lookchem.com
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 955095-30-4 | lookchem.comchemicalbook.com |
| Molecular Formula | C₅₁H₉₄O₃ | lookchem.com |
| Molecular Weight | 755.306 g/mol | lookchem.com |
General Reaction Scheme for Williamson Ether Synthesis
The Williamson ether synthesis is a common method for preparing ethers. The general reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction. wikipedia.orgyoutube.comlibretexts.org
Step 1: Formation of the Alkoxide ROH + Base → RO⁻ + HB⁺
Step 2: Nucleophilic Substitution RO⁻ + R'X → R-O-R' + X⁻
Where R and R' are alkyl or aryl groups, and X is a halide.
Properties
Molecular Formula |
C51H94O3 |
|---|---|
Molecular Weight |
755.3 g/mol |
IUPAC Name |
2,4-di(docosoxy)benzaldehyde |
InChI |
InChI=1S/C51H94O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45-53-50-44-43-49(48-52)51(47-50)54-46-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43-44,47-48H,3-42,45-46H2,1-2H3 |
InChI Key |
NQQCLUUOIHXCFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)C=O)OCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the De Novo Synthesis of 2,4-Bis(docosyloxy)benzaldehyde
The primary method for synthesizing this compound is the Williamson ether synthesis, a reliable and well-established method for forming ethers. This strategy involves the O-alkylation of a dihydroxy-substituted aromatic aldehyde with long-chain alkyl halides.
The synthesis of this compound originates from two key precursors: 2,4-Dihydroxybenzaldehyde (B120756) and 1-Bromodocosane (also known as docosyl bromide). smolecule.com 2,4-Dihydroxybenzaldehyde provides the core benzaldehyde (B42025) structure with two reactive hydroxyl groups, making it an ideal starting point for etherification. smolecule.coma2bchem.com 1-Bromodocosane is selected as the alkylating agent to introduce the two long C22 alkyl (docosyl) chains. smolecule.com This reaction is typically performed in the presence of a base, such as anhydrous potassium carbonate (K₂CO₃), which deprotonates the phenolic hydroxyl groups of the benzaldehyde, forming a more nucleophilic phenoxide ion. smolecule.com
Table 1: Precursor Properties for this compound Synthesis
| Precursor | Role in Synthesis | Key Chemical Property |
| 2,4-Dihydroxybenzaldehyde | Aromatic Core | Possesses two reactive phenolic hydroxyl groups suitable for etherification. smolecule.com |
| 1-Bromodocosane | Alkylating Agent | Provides the long docosyl (C₂₂) alkyl chains for the ether linkages. smolecule.com |
| Potassium Carbonate (K₂CO₃) | Base | Facilitates the deprotonation of the hydroxyl groups, activating the nucleophile. smolecule.com |
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are manipulated include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.
The synthesis is often carried out in a stepwise manner to control the alkylation process. smolecule.com
First Alkylation: The initial step involves the reaction of 2,4-Dihydroxybenzaldehyde with one equivalent of 1-Bromodocosane. This reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) at approximately 90°C for 16 to 24 hours under an inert nitrogen atmosphere. smolecule.com The use of DMF helps to solubilize the alkyl bromide. smolecule.com
Second Alkylation: Following the formation of the mono-alkylated intermediate, a second equivalent of 1-Bromodocosane is added. The temperature is often lowered to around 70°C for this step to ensure the completion of the di-alkylation. smolecule.com
Throughout the process, thin-layer chromatography (TLC) is used to monitor the consumption of the starting materials and the formation of the product. An inert atmosphere is maintained to prevent unwanted side reactions. smolecule.com The Williamson ether synthesis can be influenced by several factors, including the nature of the alkylating agent, the solvent, and potential side reactions. francis-press.com For this specific synthesis, the use of a primary alkyl halide (1-Bromodocosane) is ideal as it minimizes the potential for elimination side reactions that can occur with secondary or tertiary halides. springerprofessional.de
Functional Group Interconversions of the Aldehyde Moiety
The aldehyde group in this compound is a versatile functional group that can undergo various chemical transformations. One of the most fundamental of these is its reduction to a primary alcohol.
The aldehyde functional group can be readily reduced to a primary alcohol, yielding 2,4-Bis(docosyloxy)benzyl alcohol. britannica.com This transformation is a common functional group interconversion in organic synthesis. The reduction of aldehydes and ketones to alcohols can be achieved using various reducing agents, most notably complex metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). britannica.comlibretexts.orgncert.nic.inlibretexts.org
The reduction of an aldehyde to a primary alcohol using a metal hydride reagent proceeds via a two-step mechanism. libretexts.orgchemistrysteps.com
Nucleophilic Attack: The reaction begins with the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. libretexts.orglibretexts.orgchemistrysteps.com This attack breaks the pi (π) bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom, forming a tetrahedral alkoxide ion intermediate. libretexts.org
Protonation: The negatively charged alkoxide ion is then protonated in a subsequent step. libretexts.orglibretexts.org This is typically achieved by adding a proton source, such as water or a dilute acid, to the reaction mixture. libretexts.orgchemistrysteps.com In reactions using sodium borohydride in an alcohol solvent like methanol, the solvent itself can serve as the proton source. libretexts.orglibretexts.org The final product of this sequence is the primary alcohol.
The choice of reducing agent is a key aspect of optimizing the reduction of this compound. Both lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are effective for reducing aldehydes to primary alcohols. libretexts.orgncert.nic.inlibretexts.org However, they differ significantly in their reactivity.
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and reactive reducing agent. libretexts.org The Al-H bond in LiAlH₄ is more polar than the B-H bond in NaBH₄, making it a stronger source of hydride ions. libretexts.orglibretexts.org LiAlH₄ reacts violently with water and alcohols, so it must be used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF), with a separate aqueous workup step to protonate the alkoxide intermediate. libretexts.org
Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent compared to LiAlH₄. It is safe to use in protic solvents like methanol and ethanol. libretexts.org Its lower reactivity makes it a safer and often more convenient choice for simple aldehyde reductions where other sensitive functional groups are not present.
For the specific reduction of this compound to 2,4-Bis(docosyloxy)benzyl alcohol, NaBH₄ would likely be a suitable and practical choice due to its ease of handling and sufficient reactivity for reducing an aldehyde. The optimization would involve selecting an appropriate solvent system that can dissolve the long-chain, largely nonpolar starting material while still being compatible with the reducing agent.
Table 2: Comparison of Common Hydride Reducing Agents for Aldehyde Reduction
| Reducing Agent | Formula | Reactivity | Solvent Compatibility | Workup Procedure |
| Sodium Borohydride | NaBH₄ | Mild, more selective. libretexts.org | Protic solvents (e.g., methanol, ethanol). libretexts.org | Protonation often occurs directly from the solvent. libretexts.orglibretexts.org |
| Lithium Aluminum Hydride | LiAlH₄ | Strong, highly reactive. libretexts.org | Anhydrous aprotic solvents (e.g., ether, THF). libretexts.org | Requires a separate, careful aqueous workup step. libretexts.orglibretexts.org |
Oxime Formation: Synthesis of this compound Oxime
The synthesis of this compound oxime involves the condensation reaction between the aldehyde group of this compound and a hydroxylamine reagent, typically hydroxylamine hydrochloride. This reaction is a standard method for the preparation of oximes from aldehydes and ketones. The presence of a weak base is generally required to neutralize the hydrochloric acid liberated during the reaction, thereby facilitating the nucleophilic attack of the hydroxylamine on the carbonyl carbon.
The general reaction scheme for the formation of an oxime from a benzaldehyde derivative is as follows:
C₆H₅CHO + NH₂OH·HCl → C₆H₅CH=NOH + H₂O + HCl
Microwave-assisted synthesis has been shown to be an efficient method for preparing benzaldehyde oxime compounds, often resulting in high yields and short reaction times. nih.gov For instance, dissolving the substituted benzaldehyde, hydroxylamine hydrochloride, and an alkaline compound in an organic solvent such as methanol or ethanol and subjecting the mixture to microwave irradiation can significantly accelerate the reaction. nih.gov Reaction times can be as short as 3-15 minutes with microwave power in the range of 200-300W, leading to yields upwards of 90%. nih.gov
The characterization of oxime derivatives, including this compound oxime, is crucial for confirming their structure and purity. A combination of spectroscopic techniques is typically employed for this purpose.
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in the molecule. The formation of the oxime is confirmed by the appearance of a C=N stretching vibration and an O-H stretching vibration, and the disappearance of the C=O stretching vibration of the starting aldehyde.
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity.
The table below summarizes the expected characterization data for a generic benzaldehyde oxime, which can be extrapolated to the docosyloxy-substituted derivative.
| Technique | Expected Observations for Benzaldehyde Oxime Derivatives |
| ¹H NMR | Signal for the azomethine proton (-CH=N-), signals for aromatic protons, signals for alkyloxy chain protons. |
| ¹³C NMR | Signal for the azomethine carbon (-CH=N-), signals for aromatic carbons, signals for alkyloxy chain carbons. |
| FTIR | Presence of C=N and O-H stretching bands; absence of the aldehydic C=O band. |
| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight of the oxime derivative. |
Potential for Schiff Base Formation with Amine Nucleophiles
The aldehyde group of this compound is highly susceptible to nucleophilic attack by primary amines, leading to the formation of Schiff bases (or imines). researchgate.net This condensation reaction is one of the most fundamental and widely used transformations of aldehydes. The reaction typically proceeds by the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the stable imine. researchgate.net
The formation of Schiff bases can be catalyzed by either acid or base, and in some cases, can proceed under neutral conditions. acs.org The long docosyloxy chains in this compound are expected to influence the solubility and reactivity of the molecule but not inhibit the fundamental reaction with amines. A variety of amine nucleophiles can be used, ranging from simple alkylamines to more complex aromatic amines, allowing for the synthesis of a wide array of Schiff base derivatives with tailored properties. tu.ac.th The synthesis of Schiff bases can often be achieved through simple methods, such as refluxing equimolar amounts of the aldehyde and amine in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. researchgate.net
Explorations of Knoevenagel Condensations and Related Carbonyl Addition Reactions
The Knoevenagel condensation is a nucleophilic addition reaction involving an aldehyde or ketone and a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). icm.edu.pl This reaction is a powerful tool for carbon-carbon bond formation. mdpi.com this compound, with its reactive aldehyde group, is a suitable substrate for Knoevenagel condensations.
The reaction is typically catalyzed by a basic catalyst, which can range from simple amines to more complex heterogeneous catalysts. icm.edu.plosti.gov The catalyst deprotonates the active methylene compound to form a carbanion, which then acts as a nucleophile and attacks the carbonyl carbon of the benzaldehyde derivative. mdpi.com The resulting intermediate subsequently undergoes dehydration to yield a stable α,β-unsaturated product. icm.edu.pl
Common active methylene compounds used in Knoevenagel condensations include:
Malononitrile
Ethyl cyanoacetate
Diethyl malonate
Meldrum's acid
The reaction conditions for Knoevenagel condensations can vary widely, with some modern protocols utilizing microwave irradiation, solvent-free conditions, or water as a green solvent to improve efficiency and environmental friendliness. The products of these reactions, substituted styrenes, are valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, and functional polymers. mdpi.com
Derivatization Strategies via the Alkyloxy Chains
The two long docosyloxy chains of this compound offer opportunities for derivatization to tailor the molecule's physical and chemical properties.
Tailoring Properties through Modification of Docosyloxy Groups
Modification of the long alkyloxy chains can significantly impact the properties of the resulting molecules. The length and nature of these chains are known to influence solubility, melting point, and liquid crystalline behavior. researchgate.netmdpi.com
Varying Chain Length: One of the most direct ways to tailor the properties is by varying the length of the alkyl chains. This can be achieved during the synthesis of the parent molecule by using different long-chain alkyl bromides in the Williamson ether synthesis with 2,4-dihydroxybenzaldehyde. Studies on homologous series of n-alkoxybenzaldehyde derivatives have shown that even minor adjustments in the length of the alkoxy chain can lead to significant changes in mesomorphic properties, such as transition temperatures and the types of liquid crystal phases formed. mdpi.com Generally, increasing the length of the alkoxy side chains in aromatic compounds tends to decrease phase transition temperatures and increase solubility in organic solvents. researchgate.net
Introducing Terminal Functional Groups: A more sophisticated approach involves the introduction of functional groups at the terminus (the ω-position) of the docosyloxy chains. This can be accomplished by using a docosyl halide that is already functionalized at the terminal position in the initial synthesis. For example, a terminal bromo group could be introduced and then converted to other functionalities such as azides, amines, or hydroxyl groups. This strategy allows for the creation of bifunctional molecules where the benzaldehyde core can undergo its characteristic reactions, while the terminal groups on the alkoxy chains can be used for further conjugation, polymerization, or to impart specific solubility characteristics. The introduction of terminal functional groups can be used to create materials for applications such as self-assembled monolayers or functional polymers.
The table below outlines potential modifications to the docosyloxy chains and the expected impact on the molecule's properties.
| Modification Strategy | Synthetic Approach | Potential Impact on Properties |
| Varying Chain Length | Use of different n-alkyl bromides (e.g., C₁₈H₃₇Br, C₂₀H₄₁Br) in the initial ether synthesis. | Altered melting point, boiling point, solubility, and liquid crystalline properties. |
| Terminal Bromination | Use of ω-bromo-1-alkanols to form the ether, followed by oxidation of the alcohol to an aldehyde. | Introduction of a reactive handle for further nucleophilic substitution reactions. |
| Terminal Azide Formation | Nucleophilic substitution of a terminal bromo-functionalized chain with sodium azide. | Enables "click" chemistry reactions for conjugation to other molecules. |
| Terminal Amine Formation | Reduction of a terminal azide or nitrile, or through Gabriel synthesis from a terminal halide. | Modifies polarity and allows for amide bond formation or other amine-specific reactions. |
Advanced Applications in Oligonucleotide Synthesis
Role as a Pseudo-Solid Phase Protecting Group Precursor
The concept of a "pseudo-solid phase" or "tag-assisted" synthesis combines the advantages of both solid-phase and solution-phase methodologies. bachem.com In this approach, a soluble anchor molecule, often referred to as a tag or pseudo-solid phase protecting group, is used to support the growing oligonucleotide chain. bachem.com 2,4-Bis(docosyloxy)benzaldehyde serves as a precursor to such a protecting group.
Mechanistic Basis of Pseudo-Solid Phase Protection in Oligonucleotide Assembly
Tag-assisted liquid-phase oligonucleotide synthesis (TOP LPOS) utilizes soluble anchor molecules, or pseudo-solid phase protecting groups, to which the oligonucleotide is assembled. bachem.com This strategy preserves the key advantage of SPOS—the ability to easily separate the product from excess reagents and byproducts—by using the tag instead of a solid resin. bachem.com The long docosyloxy chains of the protecting group derived from this compound impart a high molecular weight and specific solubility characteristics to the growing oligonucleotide chain. This allows for selective precipitation or extraction of the oligonucleotide-tag conjugate from the reaction mixture, effectively mimicking the washing steps of solid-phase synthesis but in a homogeneous solution. nih.govbachem.com The synthesis follows the same repetitive chemical steps as traditional SPOS, including coupling, capping, oxidation, and deprotection. nih.govbachem.com However, instead of extensive washing on a solid support after each cycle, the product is isolated by methods like aqueous extraction, significantly reducing solvent usage. bachem.com
Comparative Analysis with Conventional Solid-Phase and Solution-Phase Methodologies
The pseudo-solid phase approach offers distinct advantages over both conventional solid-phase and solution-phase synthesis methods.
| Feature | Solid-Phase Oligonucleotide Synthesis (SPOS) | Solution-Phase Oligonucleotide Synthesis | Pseudo-Solid Phase (Tag-Assisted LPOS) |
| Support | Insoluble solid support (e.g., CPG, polystyrene) atdbio.combiotage.co.jp | No support | Soluble tag/pseudo-solid phase protecting group bachem.com |
| Reaction Condition | Heterogeneous nih.gov | Homogeneous alfachemic.com | Homogeneous alfachemic.combachem.com |
| Reagent Usage | Large excess of reagents required atdbio.com | Stoichiometric or near-stoichiometric amounts bachem.com | Stoichiometric or near-stoichiometric amounts bachem.com |
| Purification | Filtration and washing of the solid support atdbio.com | Often requires complex purification like chromatography | Precipitation or extraction of the tagged oligonucleotide nih.govbachem.com |
| Scalability | Limited by resin loading capacity and reactor design nih.govbachem.com | Potentially highly scalable but purification is a bottleneck | Highly scalable, not limited by support loading capacity bachem.com |
| Reaction Kinetics | Diffusion limited, non-linear kinetics alfachemic.com | Linear reaction kinetics bachem.com | Linear reaction kinetics in a homogeneous solution bachem.com |
This table provides a comparative overview of the different oligonucleotide synthesis methodologies.
Facilitation of Liquid-Phase Oligonucleotide Synthesis
The use of precursors like this compound to create pseudo-solid phase protecting groups is a significant advancement in liquid-phase oligonucleotide synthesis (LPOS).
Advantages over Traditional Solid-Phase Synthesis Approaches
LPOS, particularly the tag-assisted variant, overcomes several key limitations of SPOS. A primary advantage is the elimination of insoluble solid supports, which are a major contributor to the high cost and limited loading capacity of SPOS. alfachemic.combachem.com This allows for a higher volume yield and makes the process more amenable to large-scale production in conventional batch reactors. alfachemic.combachem.com Furthermore, LPOS significantly reduces the consumption of expensive phosphoramidite (B1245037) monomers and other reagents, as reactions are carried out in a homogeneous solution where stoichiometric amounts are often sufficient. bachem.com The reduction in solvent-intensive washing steps also leads to a lower process mass intensity (PMI), making LPOS a more environmentally friendly and sustainable option. bachem.com
Enhancements in Reaction Progress Monitoring and Intermediate Structure Analysis
The homogeneous nature of LPOS facilitates real-time monitoring of reaction progress and analysis of intermediates. acs.org Techniques such as HPLC and ³¹P NMR can be readily employed to analyze the reaction mixture at each step of the synthesis cycle. acs.org This allows for precise control over the reaction conditions and immediate identification of any side reactions or incomplete couplings. In contrast, analyzing intermediates in SPOS is more challenging due to the heterogeneous nature of the system. The ability to closely monitor the synthesis in LPOS leads to higher purity of the final oligonucleotide product and a more optimized and reliable manufacturing process. acs.org
Scale-Up Considerations and Industrial Applicability
The demand for metric-ton quantities of therapeutic oligonucleotides highlights the need for scalable manufacturing processes. nih.gov LPOS, especially tag-assisted methods, is well-suited for industrial-scale production. nih.govbachem.com The use of conventional batch reactors and the potential for one-pot synthesis designs simplify the scale-up process. alfachemic.combachem.com The elimination of solid supports and the associated limitations on loading capacity mean that LPOS has, in principle, unlimited scalability. nih.govbachem.com The development of convergent liquid-phase synthesis, where smaller oligonucleotide fragments are synthesized and then assembled, further enhances the practicality of LPOS for producing long oligonucleotides at a large scale. acs.orgnih.gov This approach reduces production time, minimizes material loss, and controls impurity generation, making it a viable and attractive alternative to SPOS for the industrial manufacturing of oligonucleotide therapeutics. acs.org
Solubility-Driven Process Optimization in Oligonucleotide Production
The quest for efficient and scalable methods for producing synthetic oligonucleotides has led to the exploration of innovative strategies that circumvent the limitations of traditional solid-phase synthesis. A notable advancement in this area is the development of liquid-phase synthesis methodologies that utilize solubility-modifying protecting groups. Central to this approach is the use of specific chemical compounds that impart unique solubility characteristics to the growing oligonucleotide chain, thereby enabling a streamlined production process. One such pivotal compound is this compound, which serves as a precursor for a "pseudo solid-phase" protecting group. This strategy leverages controlled solubility to facilitate both the reaction and purification steps in a homogeneous solution, offering a promising alternative to heterogeneous solid-support methods.
The core principle of this "pseudo solid-phase" or solution-phase synthesis is to attach a lipophilic group to the 3'-end of the oligonucleotide. This modification renders the entire molecule soluble in non-polar organic solvents during the synthesis cycles of deprotection, coupling, and oxidation. Upon completion of the synthesis or at intermediate stages, the solubility of the oligonucleotide conjugate can be dramatically altered by changing the solvent system. This allows for the selective precipitation of the desired product, leaving impurities and excess reagents in the solution, thus simplifying the purification process.
Homogeneous Dissolution Characteristics in Organic Solvents
The effectiveness of a solubility-driven approach in oligonucleotide synthesis is highly dependent on the ability of the protecting group to ensure the homogeneous dissolution of the growing oligonucleotide chain in appropriate organic solvents. The 2,4-bis(docosyloxy)benzyl group, derived from this compound, is particularly well-suited for this purpose. The two long docosyloxy chains, which are 22-carbon alkyl chains, create a highly lipophilic moiety. This structural feature is instrumental in achieving high solubility in a range of non-polar organic solvents.
Research has demonstrated that the presence of these long alkyl chains allows the oligonucleotide to remain dissolved in the reaction mixture throughout the various steps of the synthesis cycle. This is a significant departure from solid-phase synthesis, where the oligonucleotide is tethered to an insoluble support. The ability to conduct the synthesis in a homogeneous solution can lead to more efficient reaction kinetics and eliminates the challenges associated with reagent diffusion in a solid-phase matrix.
A key advantage of using a protecting group derived from this compound is the ability to achieve high concentrations of the oligonucleotide in the organic solvent. One patent highlights that the presence of two docosyloxy groups enables uniform dissolution at high concentrations in many organic solvents, which is beneficial for achieving high reactivity with other compounds. google.com The selection of appropriate non-polar solvents is critical for this process. The following table summarizes some of the non-polar solvents in which the oligonucleotide, protected with the 2,4-bis(docosyloxy)benzyl group, exhibits good solubility.
| Solvent Category | Examples of Non-Polar Solvents |
| Halogenated Solvents | Dichloromethane, Chloroform, 1,2-Dichloroethane |
| Aromatic Solvents | Benzene (B151609), Toluene, Xylene, Mesitylene |
| Ester Solvents | Ethyl acetate (B1210297), Isopropyl acetate |
| Aliphatic Solvents | Hexane, Pentane, Heptane, Nonane, Cyclohexane |
| Non-polar Ether Solvents | tert-Butyl methyl ether, Cyclopentyl methyl ether |
This table presents a selection of non-polar solvents mentioned in patent literature as being suitable for dissolving oligonucleotides protected with a group derived from this compound. google.com
Leveraging Reversible Phase Change for Efficient Product Separation
A cornerstone of the process optimization offered by the 2,4-bis(docosyloxy)benzyl protecting group is the ability to induce a reversible phase change for the oligonucleotide. While the protected oligonucleotide is readily soluble in non-polar organic solvents, its solubility drastically decreases upon the addition of a polar solvent. This characteristic is exploited to efficiently separate the synthesized oligonucleotide from the reaction mixture.
After a synthesis step or the completion of the entire oligonucleotide chain, the reaction solution, which is typically in a non-polar solvent, is treated with a polar solvent. This alteration of the solvent environment causes the lipophilic oligonucleotide to precipitate out of the solution as a solid. This solid can then be easily collected through solid-liquid separation techniques such as filtration. This process effectively purifies the oligonucleotide from excess reagents and by-products that remain dissolved in the solvent mixture.
This precipitation step is a crucial advantage over traditional liquid-phase synthesis methods that often require complex and laborious purification techniques like column chromatography after each step. The ability to simply precipitate the product streamlines the entire manufacturing process, making it more time and resource-efficient. The process is described as a continuous method in solution without the need for crystallization and isolation at each intermediate step. google.com
The choice of the polar solvent is critical for inducing efficient precipitation. The following table lists some of the polar solvents that have been identified as effective for this purpose.
| Solvent Category | Examples of Polar Solvents |
| Alcohol Solvents | Methanol, Ethanol, Isopropanol |
| Nitrile Solvents | Acetonitrile (B52724) |
This table indicates polar solvents that can be used to precipitate the oligonucleotide protected with a group derived from this compound from a non-polar reaction mixture. google.com
This solubility-switching strategy, enabled by the unique properties of the 2,4-bis(docosyloxy)benzyl protecting group, represents a significant step towards more efficient and scalable production of therapeutic oligonucleotides.
Contributions to Liquid Phase Peptide Synthesis
Application in Molecular Hiving Techniques
Molecular hiving is a tag-assisted liquid-phase peptide synthesis strategy developed to overcome some of the inherent challenges of conventional methods. nih.govjitsubo.com This technique employs a hydrophobic tag that renders the growing peptide chain soluble in organic solvents while allowing for easy separation from excess reagents and byproducts.
In the molecular hiving process, 2,4-Bis(docosyloxy)benzaldehyde, a type of hydrophobic benzyl (B1604629) alcohol, serves a dual purpose. nih.govacs.org Firstly, it acts as a soluble support or "liquid carrier" for the peptide chain. The initial amino acid is covalently attached to the benzaldehyde (B42025) moiety, which, due to its long docosyloxy chains, imparts significant hydrophobicity to the entire molecule. This keeps the growing peptide-tag conjugate solubilized in the organic reaction medium.
Secondly, the benzaldehyde group functions as a C-terminal protecting group. jitsubo.com This protection is crucial to prevent unwanted side reactions at the carboxyl end of the peptide during the stepwise addition of subsequent amino acids. The linkage to the hydrophobic tag is stable throughout the synthesis cycles under the conditions used for the removal of the N-terminal protecting group (typically the Fmoc group). youtube.com
| Compound | Function in Molecular Hiving | Key Feature |
| This compound | Liquid Carrier, C-Terminal Protecting Reagent | High hydrophobicity due to two docosyloxy chains |
The use of this compound as a tag facilitates a homogeneous reaction environment. jitsubo.com Unlike SPPS, where reactions occur at the interface of a solid resin and a liquid phase, all reactants in the molecular hiving system are dissolved in a single organic solvent phase. This eliminates diffusion limitations often encountered in SPPS, leading to faster and more efficient coupling reactions. youtube.com
The purification process is elegantly simple. After each coupling and deprotection step, the reaction mixture, which contains the desired peptide-tag conjugate, unreacted reagents, and byproducts, is subjected to an aqueous extraction. youtube.com The highly hydrophobic nature of the this compound tag ensures that the peptide conjugate remains in the organic phase, while the more polar, water-soluble impurities are washed away into the aqueous phase.
Following the removal of impurities, the desired product can be selectively precipitated from the organic solvent by the addition of a less polar co-solvent or by concentrating the solution. ambiopharm.com This precipitation is driven by the significant difference in solubility between the large, hydrophobic peptide-tag conjugate and the remaining components in the solution. The precipitated product can then be easily collected by filtration, ready for the next synthesis cycle. This process of dissolution for reaction and precipitation for purification is the cornerstone of the molecular hiving technique.
Impact on Peptide Synthesis Efficiency and Purification Protocols
Furthermore, the efficiency of the reactions in a homogeneous solution allows for the use of a lower excess of amino acid derivatives and coupling reagents compared to what is typically required in SPPS to drive the reactions to completion. youtube.com This reduction in reagent usage not only lowers the cost of synthesis, especially when using expensive modified amino acids, but also minimizes the generation of chemical waste, contributing to a greener chemical process.
| Synthesis Method | Reaction Environment | Typical Reagent Excess |
| Molecular Hiving (with this compound) | Homogeneous (Liquid Phase) | Lower |
| Solid-Phase Peptide Synthesis (SPPS) | Heterogeneous (Solid-Liquid) | Higher |
One of the most significant advantages of using this compound in molecular hiving is the dramatic simplification of the purification process. In conventional SPPS, each step is followed by extensive washing of the solid support with large volumes of solvent to remove excess reagents and byproducts. The molecular hiving approach replaces these multiple filtration and washing steps with simple liquid-liquid extractions. youtube.com
This streamlined purification protocol not only reduces solvent consumption and waste generation but also minimizes the potential for product loss that can occur during repeated filtration steps. The high efficiency of the aqueous extractions in removing impurities at each stage of the synthesis leads to a very high purity of the final crude peptide. This, in turn, can simplify the final purification by techniques such as high-performance liquid chromatography (HPLC), as there are fewer and lower levels of impurities to be removed. Research has shown that this method can yield peptides with high purity, often exceeding 99% before final cleavage from the tag. acs.org
The molecular hiving technology, utilizing hydrophobic tags like this compound, has been shown to be a versatile and scalable method for peptide synthesis. It has been successfully applied to the synthesis of various peptides, including the therapeutic peptide Icatibant, demonstrating its applicability to the production of complex molecules. acs.orgsci-hub.se
The methodology is not limited to short peptides and has the potential to be applied to the synthesis of longer sequences, with the primary limitation being the solubility of the growing peptide-tag conjugate in the chosen organic solvent. youtube.com The operational flow, consisting of a cycle of coupling, deprotection, and aqueous extraction, is consistent and can be standardized, lending itself to automation and large-scale production. This universality makes it an attractive platform for the industrial manufacturing of peptides, offering a more efficient and environmentally friendly alternative to traditional methods. jitsubo.com
Exploration in Molecular Materials Science
Potential for Liquid Crystalline Phases
The molecular structure of 2,4-bis(docosyloxy)benzaldehyde, featuring a rigid aromatic core and flexible peripheral chains, is characteristic of molecules that can exhibit liquid crystalline behavior, also known as mesophases.
Influence of Long Alkyloxy Chains on Mesophase Formation
In many known liquid crystalline systems, the length of alkyloxy chains plays a critical role in determining the type and stability of the mesophases. Generally, as the chain length increases, there is a greater tendency for the molecules to form layered smectic phases in addition to or instead of the more fluid nematic phase. The long docosyloxy chains in this compound would be expected to significantly influence its phase behavior, potentially leading to the formation of highly ordered smectic mesophases. This is due to the increased van der Waals interactions between the long alkyl chains, which promotes a higher degree of molecular order.
Structure-Property Relationships in Docosyloxy-Functionalized Mesogenic Systems
The relationship between the molecular structure and the resulting material properties is a central theme in materials science. For mesogenic systems functionalized with long docosyloxy chains, properties such as clearing temperature (the temperature at which the material becomes an isotropic liquid), the temperature range of the mesophase, and the specific type of liquid crystal phase are all directly linked to the molecular architecture. The presence of the two long chains in this compound would likely result in a material with distinct thermal and optical properties. However, without experimental data, any discussion of its specific structure-property relationships remains speculative.
Self-Assembly Characteristics of Long-Chain Alkyloxybenzaldehyde Derivatives
The ability of molecules to spontaneously organize into well-defined structures is a key aspect of bottom-up nanotechnology and soft matter science. Long-chain alkyloxybenzaldehyde derivatives are known to self-assemble into various supramolecular architectures.
Formation of Supramolecular Architectures via Intermolecular Interactions
The formation of complex supramolecular structures is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. In the case of this compound, the aldehyde group can participate in hydrogen bonding, while the benzene (B151609) ring can engage in π-π stacking interactions. The long docosyloxy chains would contribute significantly through van der Waals forces, promoting the formation of ordered assemblies such as lamellae, columns, or other intricate patterns.
Applications in Soft Matter and Nanomaterials
The self-assembly of molecules like this compound could pave the way for the development of novel soft materials and nanomaterials. For instance, organized molecular films could be utilized in sensors, while self-assembled nanostructures could serve as templates for the creation of new materials with tailored properties. While the potential is evident from a theoretical standpoint, there is no specific research available that demonstrates the application of this compound in these areas. The only documented application of this compound is as an intermediate in the synthesis of 2,4-bis(docosyloxy)benzyl alcohol, which is used in a method for producing oligonucleotides. google.comgoogle.com
Utility in Compound Library Synthesis and Screening
The strategic design of molecular building blocks is fundamental to the successful generation of compound libraries for high-throughput screening and the discovery of novel materials and bioactive agents. Substituted benzaldehydes are versatile scaffolds in this context, offering a reactive aldehyde functionality for a multitude of chemical transformations and the potential for diverse substitution patterns on the aromatic ring to modulate physicochemical properties. This compound, with its unique structural features, presents itself as a valuable, albeit specialized, starting material for the synthesis of focused compound libraries.
The utility of a benzaldehyde (B42025) derivative in combinatorial chemistry is largely dictated by the reactivity of its aldehyde group and the nature of its substituents. The aldehyde can readily undergo a wide array of reactions, including but not limited to:
Reductive amination to form secondary and tertiary amines.
Wittig and Horner-Wadsworth-Emmons reactions to generate alkenes.
Aldol and Knoevenagel condensations to create α,β-unsaturated systems.
Multi-component reactions, such as the Ugi or Passerini reactions.
These transformations allow for the introduction of a wide range of chemical diversity from a single starting scaffold. A study on the synthesis of 1,4-bis((aryl-1H-1,2,3-triazole-4-yl)methoxy)benzaldehyde derivatives utilized a related compound, 2,4-dipropyloxy benzaldehyde, as a key building block. bohrium.com This highlights the feasibility of employing 2,4-dialkoxybenzaldehydes in the construction of complex molecular libraries.
The defining characteristic of this compound is the presence of two long C22 alkyl chains. These docosyloxy groups impart significant lipophilicity and the propensity for self-assembly into ordered structures, such as monolayers or liquid crystals. When incorporated into a compound library, these long chains can be expected to confer unique properties to the resulting molecules.
Potential Applications in Library Synthesis:
Targeting Lipid-Rich Environments: Libraries of compounds derived from this compound would be predisposed to interact with or partition into lipid bilayers and other nonpolar environments. This could be advantageous in the search for new membrane-active agents, ion channels, or probes for studying cellular membranes.
Self-Assembling Materials: The long alkyl chains can drive the self-assembly of the synthesized library members into supramolecular structures. This would be a valuable approach for the discovery of new liquid crystalline materials, organogels, or other functional soft materials.
Surface Modification: The lipophilic nature of the docosyloxy tails makes them suitable for modifying the properties of surfaces, potentially leading to the development of new sensors or biocompatible coatings.
The synthesis of a hypothetical library based on this compound could proceed through a series of parallel reactions, as illustrated in the table below.
| Reaction Type | Reactant | Resulting Functional Group | Potential Library Application |
| Reductive Amination | Primary Amine (R-NH2) | Secondary Amine | Probing protein-protein interactions at membrane interfaces |
| Wittig Reaction | Phosphonium Ylide (Ph3P=CHR) | Alkene | Development of novel molecular electronic components |
| Knoevenagel Condensation | Active Methylene (B1212753) Compound (CH2(CN)2) | α,β-Unsaturated Dinitrile | Synthesis of functional dyes and optical materials |
The screening of such a library would require specialized assays capable of handling highly lipophilic compounds and detecting activities related to membrane perturbation, self-assembly, or surface phenomena. Techniques such as fluorescence polarization, surface plasmon resonance, or quartz crystal microbalance could be employed to screen for desired properties.
While direct, published research on the use of this compound in large-scale compound library synthesis and screening is not yet prevalent, its structural attributes strongly suggest its potential as a scaffold for creating libraries of molecules with unique, lipid-like characteristics. The exploration of its utility in this area could open new avenues in materials science and medicinal chemistry.
Spectroscopic and Structural Characterization Methodologies
Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation
The elucidation of the chemical structure of "2,4-Bis(docosyloxy)benzaldehyde" would typically involve a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental techniques for determining the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of a related compound, benzaldehyde (B42025), shows distinct signals for the aldehydic proton (around 10.0 ppm) and the aromatic protons (between 7.5 and 7.9 ppm). docbrown.info For "this compound," one would expect to see:
A singlet for the aldehydic proton (-CHO) at a downfield chemical shift.
Signals corresponding to the protons on the benzene (B151609) ring, with splitting patterns indicative of the 1,2,4-trisubstitution.
A series of signals in the aliphatic region corresponding to the two long docosyloxy chains. Specifically, a triplet for the -OCH₂- protons adjacent to the oxygen atom, multiple methylene (B1212753) (-CH₂-) signals, and a terminal methyl (-CH₃) signal.
¹³C NMR: The carbon NMR spectrum would provide complementary information. Key expected resonances for "this compound" include:
A signal for the carbonyl carbon of the aldehyde group (around 190 ppm).
Signals for the aromatic carbons, with the carbons attached to the oxygen atoms appearing at higher chemical shifts.
A series of signals for the carbons in the two docosyloxy chains.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands:
A strong C=O stretching vibration for the aldehyde group, typically in the range of 1700-1680 cm⁻¹.
C-O-C stretching vibrations for the ether linkages in the range of 1250-1000 cm⁻¹.
C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.
Aromatic C=C stretching vibrations in the region of 1600-1450 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For "this compound" (C₅₁H₉₄O₃), the expected molecular weight is approximately 755.31 g/mol . lookchem.com The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Fragmentation patterns would likely involve cleavage of the ether bonds and loss of the alkyl chains.
| Spectroscopic Technique | Expected Key Features for this compound |
| ¹H NMR | Aldehydic proton (~10.0 ppm), Aromatic protons (7.5-7.9 ppm), Aliphatic protons of docosyloxy chains |
| ¹³C NMR | Carbonyl carbon (~190 ppm), Aromatic carbons, Aliphatic carbons of docosyloxy chains |
| IR Spectroscopy | C=O stretch (1700-1680 cm⁻¹), C-O-C stretch (1250-1000 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z ≈ 755.31 |
Crystallographic Analysis of Related Derivatives (e.g., X-ray Diffraction of 2,4-Bis[(prop-2-ynyl)oxy]benzaldehyde)
While the crystal structure of "this compound" is not publicly documented, the analysis of closely related compounds provides valuable insights into the likely solid-state conformation. A pertinent example is the crystallographic analysis of "2,4-Bis[(prop-2-ynyl)oxy]benzaldehyde" (C₁₃H₁₀O₃). nih.govnih.gov
| Parameter | Value for 2,4-Bis[(prop-2-ynyl)oxy]benzaldehyde |
| Molecular Formula | C₁₃H₁₀O₃ |
| Crystal System | Not specified in abstract |
| Space Group | Not specified in abstract |
| Key Interactions | C-H···O |
| Dihedral Angles (Phenyl to Prop-2-ynyloxy) | 82.3(1)°, 71.4(1)° nih.gov |
Chromatographic and Other Separation Techniques for Purity Assessment
Ensuring the purity of "this compound" is critical for its application in research and synthesis. Chromatographic techniques are the primary methods used for both purification and purity assessment.
Column Chromatography: For the purification of related benzaldehyde derivatives, such as "2,4-Bis[(prop-2-ynyl)oxy]benzaldehyde," column chromatography over silica (B1680970) gel (SiO₂) has been effectively used. nih.gov A mixture of ethyl acetate (B1210297) and n-hexane is a common eluent system for such compounds. nih.gov Given the long, nonpolar docosyloxy chains in "this compound," a similar chromatographic approach with a nonpolar mobile phase would be suitable for its purification.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and assessing the purity of fractions collected during column chromatography. A suitable solvent system would be developed to achieve good separation between the product and any impurities.
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity, HPLC is the method of choice. A reversed-phase column (e.g., C18) would likely be used, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks. Commercial sources often report a purity of 99% for "this compound," which would be verified by a technique like HPLC. lookchem.com
| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase |
| Column Chromatography | Purification | Silica Gel (SiO₂) | Hexane/Ethyl Acetate mixtures |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring, Purity Check | Silica Gel | Hexane/Ethyl Acetate mixtures |
| High-Performance Liquid Chromatography (HPLC) | Quantitative Purity Assessment | C18 | Acetonitrile/Water or Methanol/Water |
Future Research Directions and Perspectives
Expanding Synthetic Diversification and Analog Development Strategies
The future exploration of 2,4-Bis(docosyloxy)benzaldehyde will undoubtedly be propelled by the development of a diverse library of analogs. The synthesis of this compound typically involves the Williamson ether synthesis, reacting 2,4-dihydroxybenzaldehyde (B120756) with 1-bromodocosane. lookchem.com This foundational reaction provides a straightforward platform for generating a wide array of derivatives.
Future synthetic strategies should focus on:
Varying the Alkyl Chain Length: Systematic variation of the alkyl chain length, from shorter to longer than the current docosyl (C22) chains, will allow for fine-tuning of the compound's physical properties, such as solubility, melting point, and self-assembly behavior.
Introducing Functional Groups: The introduction of functional groups onto the alkyl chains or the aromatic ring could impart novel functionalities. For instance, terminal alkynes or azides could be incorporated to enable "click" chemistry for conjugation to other molecules.
Modification of the Benzaldehyde (B42025) Moiety: The aldehyde group is a versatile handle for a multitude of chemical transformations. Conversion to imines, oximes, hydrazones, or its use in condensation reactions opens up a vast chemical space for creating more complex molecular architectures.
| Analog Type | Modification Strategy | Potential Properties/Applications |
|---|---|---|
| Chain Length Variants | Use of different 1-bromoalkanes in synthesis | Tunable liquid crystalline properties, altered solubility |
| Functionalized Analogs | Incorporation of terminal functional groups (e.g., -N3, -C≡CH) | Precursors for bio-conjugation and material functionalization |
| Aldehyde Derivatives | Reaction of the aldehyde with amines, hydroxylamines, etc. | Development of Schiff bases with potential biological activities |
Advanced Applications in Bio-Organic Chemistry and Materials Science
The unique combination of a polar aromatic headgroup and long, nonpolar alkyl tails in this compound makes it a prime candidate for applications in both bio-organic chemistry and materials science.
In the realm of bio-organic chemistry , future research could investigate its potential as:
A Building Block for Biologically Active Molecules: Benzaldehyde derivatives are known to be precursors for compounds with therapeutic effects. smolecule.com The long alkyl chains of this compound could serve as lipidic tails to enhance membrane permeability or facilitate interaction with biological membranes.
Components of Drug Delivery Systems: The amphiphilic nature of this molecule could be exploited in the formation of vesicles or micelles for encapsulating and delivering therapeutic agents.
In materials science , the long alkyl chains are strongly indicative of liquid crystalline behavior. smolecule.com Future investigations should focus on:
Liquid Crystal Applications: A detailed study of the mesophase behavior of this compound and its analogs could lead to the development of new liquid crystal materials for use in displays and sensors.
Organic Light-Emitting Diodes (OLEDs): Related benzaldehyde derivatives have been used as host materials in OLEDs. smolecule.com The long alkyl chains could influence the morphology and electronic properties of thin films, potentially leading to improved device performance.
Self-Assembled Monolayers: The ability to form ordered structures on surfaces could be explored for applications in surface modification, nanotechnology, and electronics.
| Field | Potential Application | Key Structural Feature |
|---|---|---|
| Bio-Organic Chemistry | Drug Delivery Systems | Amphiphilic nature |
| Bio-Organic Chemistry | Precursor for Bioactive Molecules | Reactive aldehyde group and lipidic tails |
| Materials Science | Liquid Crystals | Long alkyl chains and rigid core |
| Materials Science | Organic Electronics | Aromatic core and potential for self-assembly |
Theoretical Modeling and Computational Studies of Molecular Behavior
Computational chemistry offers a powerful toolkit to predict and understand the behavior of molecules like this compound, guiding experimental efforts. Future theoretical studies should employ methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. asianpubs.orgmdpi.com
Key areas for computational investigation include:
Conformational Analysis: Determining the preferred three-dimensional structure of the molecule and how the long alkyl chains orient themselves with respect to the aromatic ring.
Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict its electronic behavior and potential for use in organic electronics. asianpubs.org
Self-Assembly Simulation: MD simulations can model the aggregation behavior of multiple molecules to predict the formation of micelles, bilayers, or liquid crystalline phases.
Reactivity Prediction: Computational models can be used to predict the reactivity of the aldehyde group and other potential reaction sites, aiding in the design of new synthetic routes and derivatives. asianpubs.org
Integration into Novel Chemical Technologies and Methodologies
The unique properties of this compound make it a candidate for integration into emerging chemical technologies.
Supramolecular Chemistry: The long alkyl chains can participate in van der Waals interactions, driving the formation of complex supramolecular assemblies. The aromatic core can engage in π-π stacking. The interplay of these non-covalent interactions could be harnessed to create novel functional materials.
Flow Chemistry: The synthesis of this compound and its derivatives could be adapted to continuous flow reactors. This would offer advantages in terms of scalability, safety, and control over reaction parameters.
Bio-based Feedstocks: While the docosyl group is typically derived from petrochemical sources, future research could explore the use of long-chain fatty alcohols from renewable bio-based sources for its synthesis, aligning with the principles of green chemistry. rsc.org
Q & A
Q. What are the recommended synthetic routes for preparing 2,4-Bis(docosyloxy)benzaldehyde with high purity?
A multi-step synthesis is typically employed, leveraging nucleophilic substitution and condensation reactions. For example:
- Step 1 : React 2,4-dihydroxybenzaldehyde with docosyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., acetone) to form the bis(alkoxy) intermediate .
- Step 2 : Purify the intermediate via recrystallization (e.g., using ethanol-water mixtures) to remove unreacted starting materials .
- Step 3 : Optimize reaction time (18–24 hours) and temperature (reflux conditions) to maximize yield (>65%) and minimize byproducts .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the presence of the aldehyde proton (~10 ppm in H NMR) and docosyloxy chain protons (δ 0.8–1.5 ppm) .
- Mass spectrometry (MS) : Verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the alkoxy substituents .
- FT-IR : Identify characteristic peaks for C=O (1680–1720 cm) and ether linkages (C-O-C, 1200–1250 cm) .
Q. What solvents are suitable for dissolving this compound in experimental settings?
Due to its long hydrophobic chains, the compound is sparingly soluble in polar solvents (e.g., water, methanol) but dissolves readily in:
- Chlorinated solvents (e.g., dichloromethane, chloroform) .
- Non-polar solvents (e.g., hexane, toluene) at elevated temperatures .
- Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) for reaction conditions requiring polar aprotic media .
Advanced Research Questions
Q. How do the docosyloxy chains influence the self-assembly or phase behavior of this compound in material science applications?
The long alkyl chains (C22) promote:
- Liquid crystalline behavior : Formation of smectic or lamellar phases due to van der Waals interactions between alkyl chains .
- Thermotropic stability : Higher melting points (>100°C) compared to shorter-chain analogs (e.g., dodecyloxy derivatives) .
- Surface activity : Potential use in Langmuir-Blodgett films for monolayer studies, driven by the balance between hydrophilic aldehyde groups and hydrophobic chains .
Q. What methodological challenges arise when analyzing reaction kinetics involving this compound?
Key challenges include:
- Solubility limitations : Slow diffusion rates in viscous media may skew kinetic measurements. Use high-temperature reactors or co-solvents to mitigate this .
- Byproduct formation : Competing reactions (e.g., oxidation of the aldehyde group) require monitoring via HPLC or GC-MS to track intermediate species .
- Data interpretation : Long alkyl chains may shield reactive sites, necessitating computational modeling (e.g., DFT) to elucidate reaction pathways .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Purity variability : Impurities from incomplete purification (e.g., residual docosyl bromide) can alter bioactivity. Validate purity via elemental analysis or high-resolution MS .
- Assay conditions : Differences in solvent systems (e.g., DMSO vs. ethanol) or cell lines may affect results. Standardize protocols using controls like 4-hydroxybenzaldehyde for comparison .
- Mechanistic studies : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking simulations to clarify target interactions .
Methodological Considerations for Data Reproducibility
Q. What strategies improve yield scalability in the synthesis of this compound?
- Continuous flow reactors : Enhance heat/mass transfer for large-scale reactions .
- Catalytic optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkoxy substitution .
- In-line purification : Integrate flash chromatography or centrifugal partition chromatography to automate purification .
Q. How should researchers handle and store this compound to ensure long-term stability?
- Storage : Keep under inert gas (N₂ or Ar) at –20°C in amber glass vials to prevent oxidation of the aldehyde group .
- Handling : Use gloves and fume hoods to avoid skin contact or inhalation, as benzaldehyde derivatives may irritate mucous membranes .
Advanced Applications in Organic Synthesis
Q. Can this compound serve as a precursor for supramolecular architectures?
Yes:
- Schiff base formation : React with amines to generate imine-linked macrocycles or polymers .
- Metal coordination : The aldehyde group can chelate metal ions (e.g., Cu²⁺, Zn²⁺) for catalytic or sensing applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
